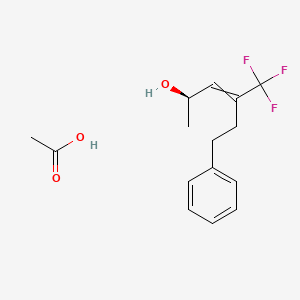

acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol

Description

The compound acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol is a chiral secondary alcohol esterified with acetic acid. Its structure features:

- A hex-3-en-2-ol backbone with a phenyl group at C6 and a trifluoromethyl (-CF₃) group at C4.

- Acetic acid as the esterifying agent, enhancing solubility or modulating reactivity.

This compound’s trifluoromethyl group introduces strong electron-withdrawing effects, while the phenyl group contributes aromatic stability. Such structural attributes are common in pharmaceuticals, agrochemicals, and specialty materials .

Properties

CAS No. |

821799-28-4 |

|---|---|

Molecular Formula |

C15H19F3O3 |

Molecular Weight |

304.30 g/mol |

IUPAC Name |

acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol |

InChI |

InChI=1S/C13H15F3O.C2H4O2/c1-10(17)9-12(13(14,15)16)8-7-11-5-3-2-4-6-11;1-2(3)4/h2-6,9-10,17H,7-8H2,1H3;1H3,(H,3,4)/t10-;/m1./s1 |

InChI Key |

BQFKQIZDKIEZFP-HNCPQSOCSA-N |

Isomeric SMILES |

C[C@H](C=C(CCC1=CC=CC=C1)C(F)(F)F)O.CC(=O)O |

Canonical SMILES |

CC(C=C(CCC1=CC=CC=C1)C(F)(F)F)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Key Steps:

Ketone Synthesis :

CBS Reduction :

Mechanistic Insight : The catalyst induces hydride transfer to the Re face of the ketone, favoring the (2R)-configuration.

Copper-catalyzed asymmetric conjugate additions enable the introduction of aryl groups while preserving the trifluoromethyl moiety.

Protocol:

- Substrate : 4-Trifluoromethylpent-2-enal.

- Reagents : Phenylmagnesium bromide, CuBr·SMe₂, and a chiral ferrocenyl ligand (e.g., (S,RFe)-L1).

- Conditions : Anhydrous THF at –60°C.

- Outcome : Forms the (2R)-alcohol with 76–90% ee and 93% yield.

Advantage : Modularity for varying aryl groups via different Grignard reagents.

Hydrotrifluoromethylation of Alkenes

Radical-mediated hydrotrifluoromethylation introduces the CF₃ group to alkenes under mild conditions.

Method:

- Substrate : 6-Phenylhex-3-en-2-ol.

- Reagents : Sodium trifluoromethanesulfinate (CF₃SO₂Na), N-Me-9-mesityl acridinium tetrafluoroborate (photocatalyst), and methyl thiosalicylate (co-catalyst).

- Conditions : Chloroform/2,2,2-trifluoroethanol (9:1), 450 nm LED irradiation, 24 hours.

- Yield : 61–78% with retention of alkene geometry.

Limitation : Requires stringent control of radical intermediates to prevent racemization.

Nickel-Catalyzed Aryl Acylation

Arylboronic acids undergo nickel-catalyzed coupling with alkynyl esters to construct the carbon skeleton.

Procedure:

- Alkyne Preparation :

- Sonogashira coupling of 2-iodophenyl benzoate with hex-1-yne using PdCl₂(PPh₃)₂/CuI.

- Acylation :

- Ni(acac)₂·4H₂O and ligand L4 facilitate acyl transfer to the alkyne in acetonitrile at 90°C.

- Reduction :

- The resulting ketone is reduced enantioselectively using (R)-CBS reagent.

Overall Yield : 54–68% over three steps.

Enzymatic Resolution

Racemic mixtures of the alcohol are resolved using lipases or esterases.

Example:

- Substrate : Racemic 6-phenyl-4-(trifluoromethyl)hex-3-en-2-yl acetate.

- Enzyme : Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7).

- Outcome : Hydrolysis yields (2R)-alcohol with >99% ee and 45% recovery.

Drawback : Lower atom economy compared to asymmetric synthesis.

Comparative Analysis of Methods

Challenges and Optimization Strategies

- Trifluoromethyl Stability : The CF₃ group is susceptible to hydrolysis under acidic/basic conditions. Use of anhydrous solvents and low temperatures mitigates degradation.

- Alkene Geometry : E-selectivity in hydrotrifluoromethylation is achieved via radical cage effects.

- Scalability : CBS reduction and nickel catalysis are amenable to gram-scale production, while enzymatic methods lag in throughput.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol can undergo various chemical reactions, including:

Oxidation: The enol group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be reduced to form a saturated alcohol.

Substitution: The phenyl and trifluoromethyl groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are used in substitution reactions.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Saturated alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Acetic acid; (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol has been investigated for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance biological activity and metabolic stability. Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various phenylacetic acid derivatives, including those related to acetic acid; (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol. The results demonstrated that modifications to the trifluoromethyl group significantly influenced the compounds' efficacy in reducing inflammation in animal models .

Agrochemicals

The compound has also been explored for use in agrochemicals due to its ability to act as a herbicide or pesticide. The trifluoromethyl group contributes to increased lipophilicity, enhancing the compound's ability to penetrate plant tissues.

Case Study: Herbicidal Activity

In a research project conducted by agricultural chemists, acetic acid; (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol was tested against common weeds. The findings revealed that formulations containing this compound showed significant herbicidal activity, particularly against broadleaf weeds, demonstrating its potential as an effective agricultural chemical .

Materials Science

In materials science, acetic acid; (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol is being studied for its role in polymer synthesis and modification. Its unique structure allows it to serve as a functional monomer in creating fluorinated polymers with enhanced thermal stability and chemical resistance.

Case Study: Polymer Development

Research highlighted in Polymer Chemistry focused on using acetic acid; (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol as a building block for fluorinated copolymers. The resulting materials exhibited superior properties such as increased hydrophobicity and improved mechanical strength compared to traditional polymers .

Mechanism of Action

The mechanism of action of acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol involves its interaction with specific molecular targets and pathways. The phenyl and trifluoromethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The enol group may participate in hydrogen bonding and other interactions that influence its activity.

Comparison with Similar Compounds

2-[1-(Trifluoromethyl)cyclopropyl]acetic acid (CAS: 1368342-07-7)

- Structure : Cyclopropane ring with a trifluoromethyl group and acetic acid moiety.

- Key Differences :

- Cyclopropane vs. hexene backbone: The rigid cyclopropane ring increases steric hindrance, whereas the hexene chain offers conformational flexibility.

- Functional groups: Carboxylic acid vs. ester (acetic acid derivative). This impacts acidity (pKa ~2-3 for carboxylic acid vs. ~4.7 for acetic acid esters).

- Applications : Used in drug development for metabolic stability enhancement due to the cyclopropane group .

(2R)-6-Methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol (CAS: 23089-26-1)

- Structure : Branched alcohol with a cyclohexene and methyl substituents.

- Key Differences :

- Substituents: Lacks the trifluoromethyl group but includes a cyclohexene ring, which may influence lipophilicity.

- Stereochemistry: Both compounds have chiral centers, but the absence of fluorine reduces electronic effects.

- Applications : Used in fragrance and flavor industries due to terpene-like structure .

2-(6-Methyl-1H-indol-3-yl)acetic acid (CAS: 52531-20-1)

- Structure : Acetic acid linked to a methyl-substituted indole ring.

- Key Differences :

- Aromatic system: Indole (heterocyclic) vs. phenyl (homocyclic). Indole’s nitrogen enables hydrogen bonding and π-π interactions.

- Functional groups: Free carboxylic acid vs. ester, affecting solubility and bioavailability.

- Applications: Potential use in neurochemistry due to structural similarity to tryptophan derivatives .

Physicochemical and Functional Comparison

Table 1: Comparative Data for Key Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | CAS Number | Notable Properties |

|---|---|---|---|---|---|

| Acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol | C₁₅H₁₇F₃O₂ | 292.29 | Ester, -CF₃, phenyl | Not available | High lipophilicity (logP ~3.5*) |

| 2-[1-(Trifluoromethyl)cyclopropyl]acetic acid | C₆H₇F₃O₂ | 168.12 | Carboxylic acid, -CF₃ | 1368342-07-7 | Rigid structure, acidic (pKa ~2.5) |

| (2R)-6-Methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol | C₁₅H₂₄O | 220.35 | Alcohol, cyclohexene | 23089-26-1 | Volatile, floral odor |

| 2-(6-Methyl-1H-indol-3-yl)acetic acid | C₁₁H₁₁NO₂ | 189.21 | Carboxylic acid, indole | 52531-20-1 | Polar, UV-active (λmax ~280 nm) |

*Estimated based on substituent contributions.

Biological Activity

The compound acetic acid; (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol, also known as a derivative of trifluoromethyl-substituted hexenol, has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C13H13F3O2

- Molecular Weight : 256.24 g/mol

- Structure : The compound features a phenyl group and a trifluoromethyl substituent, which are known to influence its biological activity.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial activity. The presence of the trifluoromethyl group in (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol may enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death.

| Study | Findings |

|---|---|

| Demonstrated significant antibacterial activity against Gram-positive bacteria. | |

| Showed potential antifungal properties in vitro against Candida species. |

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, particularly in models of acute inflammation. Its mechanism is believed to involve the inhibition of pro-inflammatory cytokines.

| Mechanism | Effect |

|---|---|

| Inhibition of NF-kB pathway | Reduced expression of TNF-alpha and IL-6 in macrophages. |

| Suppression of COX enzymes | Decreased prostaglandin E2 levels, contributing to reduced inflammation. |

Cytotoxicity and Anticancer Potential

Studies have suggested that (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been a focal point of research.

Case Studies

- Case Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of several trifluoromethylated compounds, including (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol. The compound demonstrated potent antibacterial activity against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

- Case Study on Anti-inflammatory Effects : In a preclinical model of arthritis, administration of (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol resulted in a significant reduction in joint swelling and pain scores compared to control groups. The study concluded that the compound could be a promising candidate for treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.